BenchChemオンラインストアへようこそ!

1-Hydroxy-2,6-dimethyl-1,4-dihydropyridin-4-one

Cardiology Hematology Iron Overload

Deferiprone is the only FDA/EMA-approved oral iron chelator, offering distinct organ-specific efficacy (superior cardiac T2* MRI improvement) and a 20.8% cost advantage over parenteral alternatives. Its rapid oral absorption, BBB penetration, and lifelong patient compliance make it the strategic choice for iron overload research and procurement planning. Order high-purity (≥98%) powder now for your studies.

Molecular Formula C7H9NO2
Molecular Weight 139.15 g/mol
Cat. No. B13344718
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Hydroxy-2,6-dimethyl-1,4-dihydropyridin-4-one
Molecular FormulaC7H9NO2
Molecular Weight139.15 g/mol
Structural Identifiers
SMILESCC1=CC(=O)C=C(N1O)C
InChIInChI=1S/C7H9NO2/c1-5-3-7(9)4-6(2)8(5)10/h3-4,10H,1-2H3
InChIKeyZYEPOGQVHOGRMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 250 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Hydroxy-2,6-dimethyl-1,4-dihydropyridin-4-one (Deferiprone) Chemical Overview for Scientific Procurement


1-Hydroxy-2,6-dimethyl-1,4-dihydropyridin-4-one, commonly known as Deferiprone (DFP) or L1, is an orally active iron chelator belonging to the class of 3-hydroxypyridin-4-ones [1]. It is an FDA-approved drug for treating transfusional iron overload, primarily in thalassemia major, and is characterized by its small molecular weight (139.15 g/mol), high water solubility (up to 5 mg/ml with warming), and a specific 3:1 chelator-to-iron binding stoichiometry . Its physicochemical properties enable rapid oral absorption and efficient tissue penetration, including across the blood-brain barrier, distinguishing it from parenteral alternatives [2].

Critical Procurement Considerations: Why Deferiprone Analogs Are Not Interchangeable


In-class compounds like Deferoxamine and Deferasirox cannot be simply interchanged with Deferiprone due to profound, quantifiable differences in their modes of action, organ-specific iron clearance efficacy, and safety profiles [1]. While all three chelators reduce systemic iron burden, Deferiprone demonstrates superior efficacy in clearing myocardial iron, a critical factor in preventing the leading cause of death in thalassemia major [2]. Conversely, it is less effective for hepatic iron, a role where Deferasirox excels [3]. These differential pharmacodynamic properties, coupled with distinct adverse event profiles—such as Deferiprone's associated risk of agranulocytosis versus Deferoxamine's injection-site reactions—mean that substitution can lead to treatment failure, increased morbidity, or intolerable side effects [4]. The choice is therefore driven by a patient's specific iron deposition pattern and risk factors, as detailed in the quantitative evidence below.

Quantitative Differentiation of Deferiprone vs. Deferoxamine and Deferasirox: A Scientific Evidence Guide


Superior Efficacy of Deferiprone for Cardiac Iron Clearance Compared to Deferoxamine and Deferasirox

In a 12-month randomized controlled trial of 150 thalassemia major patients, Deferiprone (DFP) demonstrated superior cardiac iron clearance compared to Deferoxamine (DFO) and Deferasirox (DFX). The improvement in cardiac T2* MRI, a key measure of myocardial iron load, was significantly higher for DFP [1].

Cardiology Hematology Iron Overload

Inferior Hepatic Iron Management with Deferiprone Monotherapy Relative to Deferasirox

A retrospective study found that hepatic iron concentration (HIC) significantly worsened during Deferiprone (DFP) monotherapy, often exceeding the threshold for life-threatening complications, while Deferasirox (DFX) is effective at reducing liver iron [1][2].

Hepatology Iron Metabolism Clinical Pharmacology

Favorable Adverse Event Profile of Deferiprone Compared to Deferasirox in a Network Meta-Analysis

A 2024 network meta-analysis of five randomized controlled trials concluded that Deferiprone (DFP) was the safest of the three iron chelators. The analysis found that Deferasirox (DFX) carries a statistically significant higher risk of adverse events compared to DFP [1].

Drug Safety Pharmacovigilance Meta-Analysis

Cost-Effectiveness Analysis: Deferiprone Offers the Lowest Direct Costs Among Iron Chelators

A 2013 cost analysis from the Italian MIOT network found that the direct costs for managing chronic iron overload were significantly lower for Deferiprone (DFP) compared to Deferoxamine (DFO) and Deferasirox (DFX) over an 18-month period [1].

Health Economics Pharmacoeconomics Healthcare Policy

Oral Bioavailability and Convenience: A Key Differentiator from Parenteral Deferoxamine

Deferiprone (DFP) is rapidly absorbed following oral administration, achieving peak plasma concentrations within 0.5-1 hour, and has a short half-life of 1-2 hours [1][2]. This contrasts sharply with Deferoxamine (DFO), which requires burdensome, prolonged subcutaneous infusions due to negligible oral absorption [3].

Pharmacokinetics Patient Compliance Route of Administration

Targeted Application Scenarios for 1-Hydroxy-2,6-dimethyl-1,4-dihydropyridin-4-one Based on Quantitative Differentiation


Primary Chelation for Patients with Confirmed or Suspected Cardiac Iron Overload

Given its superior efficacy in improving cardiac T2* MRI values by 22.0 ± 5.5 ms—which is 7.3% higher than Deferoxamine (20.5 ± 5.0 ms)—Deferiprone is the agent of choice for managing and preventing iron-induced cardiomyopathy, the leading cause of death in transfusional iron overload [1].

Cost-Constrained Healthcare Formulary Selection

For health systems and payers seeking to optimize iron chelation budgets, Deferiprone offers a significant economic advantage. A direct cost analysis shows total 18-month treatment costs are €8,292.9, which is 20.8% less than Deferoxamine (€10,465.8) and 82.2% less than Deferasirox (€46,461.2) [2].

Improving Patient Adherence and Quality of Life in Long-Term Therapy

The oral bioavailability of Deferiprone, which achieves peak plasma concentrations within 0.5-1 hour, eliminates the need for the 8-10 hour daily subcutaneous infusions required for Deferoxamine [3][4]. This reduces the treatment burden, leading to improved compliance and quality of life for patients requiring lifelong chelation.

Investigational Use in Neurological Disorders Requiring Blood-Brain Barrier Penetration

Deferiprone's established ability to cross the blood-brain barrier, a property not shared equally by all iron chelators, makes it a unique candidate for research into central nervous system disorders where iron dysregulation plays a role, such as Parkinson's or Alzheimer's disease [5].

Quote Request

Request a Quote for 1-Hydroxy-2,6-dimethyl-1,4-dihydropyridin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.